molecular formula C7H5FN2 B1457421 7-FLUORO-4-AZAINDOLE CAS No. 1261885-84-0

7-FLUORO-4-AZAINDOLE

Cat. No.: B1457421
CAS No.: 1261885-84-0
M. Wt: 136.13 g/mol
InChI Key: XLBBXUMHNZATJN-UHFFFAOYSA-N
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Description

7-FLUORO-4-AZAINDOLE is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring and a fluorine atom at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-FLUORO-4-AZAINDOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl 2-fluoroacetoacetate, followed by cyclization and dehydrogenation steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 7-FLUORO-4-AZAINDOLE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-FLUORO-4-AZAINDOLE has diverse applications in scientific research:

Comparison with Similar Compounds

  • 1H-pyrrolo[2,3-B]pyridine
  • 1H-pyrrolo[3,2-C]pyridine
  • 5-Fluoro-1H-pyrrolo[3,2-B]pyridine

Comparison: 7-FLUORO-4-AZAINDOLE is unique due to the presence of the fluorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced binding affinity to specific molecular targets, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

7-fluoro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBBXUMHNZATJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=CN=C21)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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